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molecular formula C12H9FN2O2 B1400797 Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate CAS No. 1293284-62-4

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Cat. No. B1400797
M. Wt: 232.21 g/mol
InChI Key: VFWHJJKKMBKSSG-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

To a solution of 2-fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester (1.36 g, 5.85 mmol) in 2-methyl-THF (20 mL) was added sodium hydroxide (2 M in water, 9.3 mL, 18.6 mmol). The mixture was heated to 72° C. and stirred for 9 h. The layers were separated and the aqueous layer acified to pH 2 by dropwise addition of 50% HCl(aq) (3.1 mL). The resulting solids were stirred for 1 h, filtered, washed with water, MTBE, and heptanes, and then dried to provide the desired product as a white solid (1.12 g, 88% yield). 1H NMR (400 MHz, CD3OD): 8.83 (d, J=4.9 Hz, 2H), 8.03 (dd, J=7.9, 0.8 Hz, 1H), 7.59 (td, J=8.1, 5.6 Hz, 1H), 7.40 (t, J=4.9 Hz, 1H), 7.34 (ddd, J=9.4, 8.4, 1.0 Hz, 1H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-THF
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[C:9]([C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:8][CH:7]=[CH:6][C:5]=1[F:16].[OH-].[Na+]>>[F:16][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([C:10]2[N:11]=[CH:12][CH:13]=[CH:14][N:15]=2)[C:4]=1[C:3]([OH:17])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1C1=NC=CC=N1)F)=O
Name
Quantity
9.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-methyl-THF
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Stirring
Type
CUSTOM
Details
stirred for 9 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the aqueous layer acified to pH 2 by dropwise addition of 50% HCl(aq) (3.1 mL)
STIRRING
Type
STIRRING
Details
The resulting solids were stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water, MTBE, and heptanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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